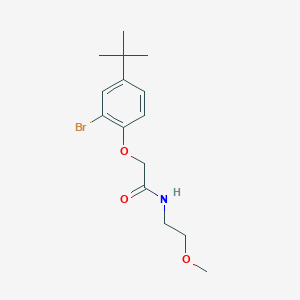
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, BRITE-3181, and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The precise mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is not yet fully understood. However, it is believed that this compound may act by inhibiting key enzymes or signaling pathways involved in tumor growth and proliferation.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria and fungi, and may also have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar activity. However, this compound may also have limited solubility in certain solvents, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide. For example, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Additionally, research is needed to explore the potential applications of this compound in other disease areas, such as infectious diseases and inflammatory disorders. Finally, efforts should be made to optimize the synthesis and formulation of this compound to improve its efficacy and reduce any potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide involves the reaction of 2-bromo-4-tert-butylphenol with ethyl 2-bromoacetate in the presence of a base catalyst. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxyethylamine to yield the final product.
Applications De Recherche Scientifique
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in the treatment of various diseases and conditions. For example, this compound has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of novel cancer therapies.
Propriétés
Formule moléculaire |
C15H22BrNO3 |
|---|---|
Poids moléculaire |
344.24 g/mol |
Nom IUPAC |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)11-5-6-13(12(16)9-11)20-10-14(18)17-7-8-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18) |
Clé InChI |
IOEJFUZVHGZDIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)

![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B296162.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)
amino]acetamide](/img/structure/B296167.png)